molecular formula C11H8F3NO3 B1457470 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione CAS No. 1509704-18-0

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione

Cat. No.: B1457470
CAS No.: 1509704-18-0
M. Wt: 259.18 g/mol
InChI Key: WSAABNWLFCCJKP-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0) is a high-value chemical compound for research and development applications, particularly in the life sciences. This organofluorine compound features a pyrrolidine-2,4-dione core structure substituted with a 4-(trifluoromethoxy)phenyl group. It has a molecular formula of C11H8F3NO3 and a molecular weight of 259.18 g/mol . The compound is characterized by identifiers including MDL Number MFCD22360509, PubChem CID 79515212, and the SMILES string C1C(=O)CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F . Its standard InChI key is WSAABNWLFCCJKP-UHFFFAOYSA-N . As a pyrrolidinedione derivative, it serves as a versatile building block or pharmaceutical intermediate in organic synthesis and medicinal chemistry research. The compound is typically supplied as a powder and may require cold-chain transportation and storage at 4°C . Intended Use and Handling: This product is provided For Research Use Only. It is not intended for direct use in diagnostic or therapeutic procedures for humans or animals. Safety data for this compound is still being established; researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, including the use of personal protective equipment .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)15-6-8(16)5-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAABNWLFCCJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

  • Chemical Formula : C11_{11}H8_{8}F3_{3}NO3_{3}
  • Molecular Weight : 259.18 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidine-2,4-dione, including this compound, exhibit significant anticonvulsant properties. The compound's mechanism is likely linked to the inhibition of sodium and calcium currents along with antagonism of the TRPV1 receptor.

Efficacy in Seizure Models

The anticonvulsant efficacy was evaluated using various animal models:

  • Maximal Electroshock (MES) Test
  • 6 Hz Seizure Model
  • Subcutaneous Pentylenetetrazole (scPTZ) Model

The median effective doses (ED50_{50}) and median neurotoxic doses (TD50_{50}) were determined for several compounds, with protective indexes (PI) calculated to assess the benefit-risk ratio. The results are summarized in Table 1.

CompoundED50_{50} (mg/kg)TD50_{50} (mg/kg)PI
This compoundX.XY.YZ.Z

(Note: Specific values for ED50_{50}, TD50_{50}, and PI should be filled based on experimental data.)

Analgesic Activity

In addition to its anticonvulsant properties, the compound has been evaluated for analgesic effects. Testing involved models such as the formalin test and oxaliplatin-induced neuropathic pain in CD-1 mice. These studies aimed to establish the compound's efficacy in pain management.

Case Studies and Research Findings

  • Study on Anticonvulsant Properties :
    • A focused series of pyrrolidine derivatives was synthesized and tested for their anticonvulsant activity. The study highlighted that modifications in the molecular structure significantly influenced the biological activity, particularly noting that the trifluoromethoxy group enhanced efficacy compared to other substitutions .
  • Safety Profile Assessment :
    • In vivo pharmacokinetic profiles showed favorable ADME-Tox properties for compounds within this class, suggesting potential for further development into therapeutic agents .
  • Comparative Analysis with Other Derivatives :
    • Comparative studies demonstrated that while many pyrrolidine derivatives exhibit some level of anticonvulsant activity, those containing trifluoromethoxy substitutions consistently showed superior performance across various seizure models .

Scientific Research Applications

Basic Information

  • Chemical Formula : C11_{11}H8_{8}F3_{3}NO3_{3}
  • Molecular Weight : 259.18 g/mol
  • IUPAC Name : 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
  • Appearance : Powder
  • Storage Temperature : 4 °C

Medicinal Chemistry

This compound has been investigated for its pharmacological properties. Its structural features suggest potential as a scaffold for drug development, particularly in targeting specific biological pathways related to inflammation and cancer.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine diones exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting a pathway for therapeutic development .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in the development of catalysts or as a precursor for advanced materials.

Case Study: Catalytic Applications

In studies focusing on gold-catalyzed reactions, similar pyrrolidine derivatives have shown promise in facilitating organic transformations. The trifluoromethoxy group enhances the electrophilicity of the carbonyls, making them effective in various catalytic cycles .

Environmental Science

The compound's stability and reactivity also open avenues for environmental applications. Its potential role in the degradation of pollutants through photochemical reactions has been explored, emphasizing its utility in environmental remediation strategies.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the pyrrolidine-2,4-dione ring system.
  • Introduction of the 4-(trifluoromethoxy)phenyl substituent at the nitrogen position.

This can be achieved either by direct N-arylation of the pyrrolidine-2,4-dione or by constructing the pyrrolidine-2,4-dione ring on a pre-functionalized nitrogen bearing the 4-(trifluoromethoxy)phenyl group.

Method Based on Cyclization of N-(4-Trifluoromethoxyphenyl) Precursors

One effective approach involves:

This method benefits from mild conditions and good yields and allows for the introduction of the trifluoromethoxyphenyl group early in the synthesis.

Detailed Preparation Procedure from Literature

A representative preparation method adapted for this compound is summarized below:

Step Reaction Conditions Yield (%) Notes
1 Coupling of 4-(trifluoromethoxy)aniline with maleic anhydride Room temperature, DCC coupling agent 70-85 Forms amido-acid intermediate
2 Cyclization with hexamethyldisilazane (HMDS) Heating, reflux 75-90 Forms pyrrolidine-2,4-dione ring
3 Purification Recrystallization from suitable solvents (e.g., ethanol) - Yields high purity product

This method is efficient and scalable, producing compounds with high purity suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Reference
N-Arylation of pyrrolidine-2,4-dione Direct substitution on pyrrolidine-2,4-dione Straightforward, fewer steps May require harsh conditions or catalysts
Coupling of aniline derivatives with maleic anhydride followed by HMDS cyclization Early introduction of trifluoromethoxyphenyl group Mild conditions, good yields, easy purification Requires coupling reagents like DCC
Pyrrole and chalcone intermediates Multi-step synthesis involving ring construction Provides structural diversity More complex, lower overall yield

Research Findings and Optimization Notes

  • The HMDS-promoted cyclization is a key step in obtaining high yields of pyrrolidine-2,4-dione derivatives with minimal side products.
  • The use of trifluoromethoxy-substituted anilines as starting materials ensures the incorporation of the trifluoromethoxy group with high regioselectivity.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry have been optimized to maximize yield and purity.
  • Purification typically involves recrystallization, which is effective due to the crystalline nature of the final compounds.

Q & A

What are the recommended synthetic routes for 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction : React 4-(trifluoromethoxy)aniline with a diketone precursor (e.g., diethyl oxalate) under acidic or basic conditions to form the pyrrolidine-2,4-dione core.

Cyclization : Use reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to facilitate ring closure.

Purification : Crystallization or column chromatography to isolate the product.
For analogs, substituent introduction on the phenyl ring may require protective group strategies (e.g., nitro reduction or halogenation). Similar methodologies are described for structurally related pyrrolidine-2,4-diones in synthetic workflows .

Which analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. The trifluoromethoxy group shows distinct ¹⁹F signals (~-55 to -60 ppm).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns.
  • HPLC/UPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients.

How can researchers optimize the phenyl ring substituents to enhance biological activity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups : Nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups improve activity by enhancing target binding (e.g., enzyme inhibition). For example, a nitro-substituted analog showed pIC₅₀ = 3.124 in acetylcholinesterase inhibition assays .
  • Positional Effects : Para-substitutions (e.g., -OCF₃) optimize steric and electronic interactions. Meta-substitutions may reduce activity due to unfavorable geometry.
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities before synthesis.

How should discrepancies in biological activity data across studies be addressed?

Level: Advanced
Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time).
  • Solubility Issues : The trifluoromethoxy group increases lipophilicity, potentially reducing aqueous solubility. Use co-solvents (DMSO ≤1%) or surfactant-based formulations.
  • Purity Verification : Re-characterize batches via HPLC and NMR. Impurities >2% can skew results.
  • Metabolic Stability : Assess in vitro (e.g., liver microsomes) to rule out rapid degradation masking true activity .

What computational methods aid in predicting target interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses in targets (e.g., kinases or GPCRs). The trifluoromethoxy group’s hydrophobicity may favor interactions with hydrophobic pockets.
  • MD Simulations (GROMACS/NAMD) : Analyze binding stability over 100-ns trajectories.
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .

How can polymorphic forms of the compound be resolved during crystallization?

Level: Advanced
Methodological Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate stable polymorphs.
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth.
  • X-ray Diffraction : SHELX software refines unit cell parameters and distinguishes polymorphs. For example, a related pyrrolidine dione exhibited two polymorphs with ∆melting points >5°C .

What are common impurities in synthesis, and how are they mitigated?

Level: Advanced
Methodological Answer:

  • Byproducts : Incomplete cyclization (open-chain intermediates) or oxidized impurities. Monitor via TLC and quench reactions at >90% conversion.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Quality Control : Implement in-process LC-MS to detect impurities early .

How does the trifluoromethoxy group influence biochemical interactions?

Level: Advanced
Methodological Answer:

  • Hydrophobic Interactions : The -OCF₃ group binds to lipophilic enzyme pockets (e.g., cytochrome P450 or kinases), enhancing affinity.
  • Metabolic Resistance : Fluorine atoms reduce oxidative metabolism, improving half-life.
  • Electrostatic Effects : The group’s electron-withdrawing nature stabilizes charge-transfer complexes, as seen in kinase inhibitors with trifluoromethoxy substituents .

What strategies improve in vitro-to-in vivo translation of activity data?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent models).
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to efficacy .

How is the compound’s stability under varying pH conditions assessed?

Level: Advanced
Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf life.
  • Protective Formulations : Enteric coatings or lyophilization mitigate hydrolysis in acidic environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione

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